Cas no 197252-01-0 (Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester)
![Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester structure](https://www.kuujia.com/scimg/cas/197252-01-0x500.png)
197252-01-0 structure
Product name:Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
CAS No:197252-01-0
MF:C33H38O2P2
MW:528.601150989532
CID:138374
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Chemical and Physical Properties
Names and Identifiers
-
- Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester
- 1S,5S,6S-(-)-1,6-BIS(DIPHENYLPHOSPHINOXY)SPIRO[4.4]NONANE
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
- 1s,5s,6s-(-)-1,6-bis(diphenylphosphinoxy)spiro[4.4]nonane, cth-(s)-spirop
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.CTH-(S)-SpiroP
- CTH-(S)-SPIROP
- min.cth-(s)-spirop
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro4.4ünonane, CTH-(S)-SpiroP, 95%
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane,min.95%CTH-(S)-SpiroP
- 1S,5S,6S-(-)-1,6-Bis(diphenylphosphinoxy)spiro[4.4]nonane Application: Asymmetric hydrogenation StoreN2Ar
-
- Inchi: 1S/C33H38O2P2/c34-36(27-15-5-1-6-16-27,28-17-7-2-8-18-28)31-23-13-25-33(31)26-14-24-32(33)37(35,29-19-9-3-10-20-29)30-21-11-4-12-22-30/h1-12,15-22,31-32,34-37H,13-14,23-26H2
- InChI Key: HPSLSXLEXHXXRN-UHFFFAOYSA-N
- SMILES: C1(P(C2=CC=CC=C2)(C2=CC=CC=C2)O)C2(CCCC2P(C2=CC=CC=C2)(C2=CC=CC=C2)O)CCC1
Computed Properties
- Exact Mass: 524.20300
- Monoisotopic Mass: 524.203
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Surface Charge: 0
- Topological Polar Surface Area: 80.6
- Tautomer Count: 3
Experimental Properties
- Density: g/cm3
- Boiling Point: 628.7°Cat760mmHg
- Flash Point: 420.9°C
- PSA: 45.64000
- LogP: 7.20680
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Security Information
- Safety Instruction: S22-S24/25
- Safety Term:S22-24/25
Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester Related Literature
-
Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
-
Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
197252-01-0 (Phosphinous acid,P,P-diphenyl-, P,P'-(1S,6S)-spiro[4.4]nonane-1,6-diyl ester) Related Products
- 895908-85-7(11-(2-chlorobenzoyl)-7,11-diazatricyclo7.3.1.0^{2,7}trideca-2,4-dien-6-one)
- 71382-80-4(3-(6-bromo-1,3-dioxaindan-5-yl)propan-1-amine)
- 896819-49-1(1-{2-methyl-3-phenyl-5-propylpyrazolo1,5-apyrimidin-7-yl}-4-(pyridin-2-yl)piperazine)
- 2223009-52-5(1H-Pyrazole, 1-(tetrahydro-2H-pyran-3-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-)
- 167832-26-0(benzyl trans-3-amino-4-hydroxy-piperidine-1-carboxylate)
- 777886-91-6(2-(2,3-dihydro-1,4-benzodioxin-6-yl)azetidine)
- 2512847-06-0(Benzoic acid, 4-[1-(6-methyl-4-isoquinolinyl)-1H-1,2,3-triazol-4-yl]-)
- 1699364-41-4(1-(pentan-2-yl)cyclobutylmethanol)
- 473-61-0(2,6,6-Trimethylbicyclo[3.1.1]heptan-3-ol)
- 1261941-09-6(3-Methyl-4-[4-(pyrrolidinylsulfonyl)phenyl]benzoic acid)
Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
CN Supplier
Reagent

Changzhou Guanjia Chemical Co., Ltd
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Hubei Changfu Chemical Co., Ltd.
Gold Member
CN Supplier
Bulk

Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent
